molecular formula C11H14FNO2 B15310777 Methyl 2-amino-4-(4-fluorophenyl)butanoate

Methyl 2-amino-4-(4-fluorophenyl)butanoate

Cat. No.: B15310777
M. Wt: 211.23 g/mol
InChI Key: MAMBHPGNLZMYER-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2 It is characterized by the presence of an ester group, a primary amine, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-fluorophenyl)butanoate typically involves the esterification of 2-amino-4-(4-fluorophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of Methyl 2-nitro-4-(4-fluorophenyl)butanoate.

    Reduction: Formation of Methyl 2-amino-4-(4-fluorophenyl)butanol.

    Substitution: Formation of Methyl 2-amino-4-(4-substituted phenyl)butanoate.

Scientific Research Applications

Methyl 2-amino-4-(4-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. The fluorinated aromatic ring enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-fluorobenzoate
  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 4-amino-2-(4-fluorophenyl)butanoate

Uniqueness

Methyl 2-amino-4-(4-fluorophenyl)butanoate is unique due to the presence of both an ester and a primary amine group, which allows for a wide range of chemical modifications. The fluorinated aromatic ring also imparts unique properties, such as increased stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-3,5-6,10H,4,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMBHPGNLZMYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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